5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide is an organic compound with a complex structure that includes multiple chlorine atoms and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorobenzyl and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
- 5-chloro-2-hydroxy-N-[2-methyl-4-(alpha-cyano-4-chlorobenzyl)-5-chlorophenyl]benzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide is unique due to its specific structure, which includes a pyrimidine ring and multiple chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H12Cl3N3OS |
---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl3N3OS/c19-12-7-5-11(6-8-12)10-26-18-22-9-14(21)16(24-18)17(25)23-15-4-2-1-3-13(15)20/h1-9H,10H2,(H,23,25) |
InChI Key |
AUZYLELFKQZVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.